molecular formula C15H14BrFN2O2S B14023318 N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14023318
M. Wt: 385.3 g/mol
InChI Key: PCTFZFDSUYNMSE-WOJGMQOQSA-N
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Description

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromo and fluorine-substituted phenyl group, an ethylideneamino linkage, and a methylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 3-bromo-4-fluoroaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with an aldehyde or ketone to form the final product through a Schiff base formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-bromobenzamide
  • 4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide

Uniqueness

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14BrFN2O2S

Molecular Weight

385.3 g/mol

IUPAC Name

N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14BrFN2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)12-5-8-15(17)14(16)9-12/h3-9,19H,1-2H3/b18-11+

InChI Key

PCTFZFDSUYNMSE-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)F)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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